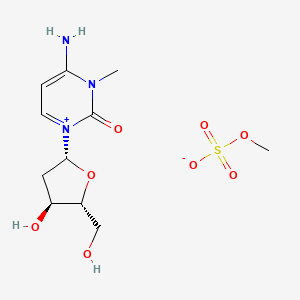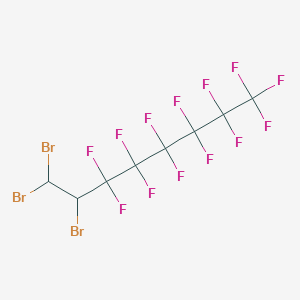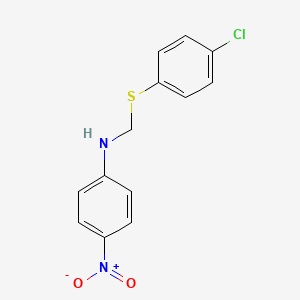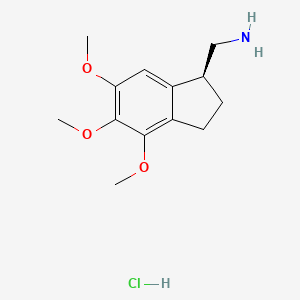
2-Methyl-2-phenylcyclohexyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenylcyclohexyl carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. The unique structure of this compound, which includes a cyclohexyl ring substituted with methyl and phenyl groups, imparts distinct chemical and physical properties that make it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylcyclohexyl carbamate can be achieved through several methods. One common approach involves the reaction of 2-Methyl-2-phenylcyclohexanol with phosgene or phosgene derivatives in the presence of a base to form the corresponding carbamate. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using phosgene or its derivatives due to the efficiency and high yield of the reaction. The process is carried out under controlled conditions to ensure safety and minimize environmental impact. Additionally, alternative methods such as the use of dimethyl carbonate in a flow-system synthesis have been explored to reduce the reliance on hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-phenylcyclohexyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or ureas.
Applications De Recherche Scientifique
2-Methyl-2-phenylcyclohexyl carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenylcyclohexyl carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and conformational changes in the enzyme structure . Additionally, the compound’s ability to permeate cell membranes enhances its effectiveness in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
2-Methyl-2-phenylcyclohexyl carbamate is unique due to its cyclohexyl ring structure, which imparts greater stability and specificity in its interactions with biological targets compared to simpler carbamates like methyl or ethyl carbamate. The presence of the phenyl group also enhances its lipophilicity, allowing for better membrane permeability and bioavailability .
Propriétés
Numéro CAS |
5465-93-0 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(2-methyl-2-phenylcyclohexyl) carbamate |
InChI |
InChI=1S/C14H19NO2/c1-14(11-7-3-2-4-8-11)10-6-5-9-12(14)17-13(15)16/h2-4,7-8,12H,5-6,9-10H2,1H3,(H2,15,16) |
Clé InChI |
ACCLPWAXDNXWOT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC1OC(=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)


![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
